Sulfameter-d4
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Overview
Description
Sulfameter-d4, also known as Sulfametoxydiazine-d4 or 5-Methoxysulfadiazine-d4, is a deuterium-labeled version of Sulfameter. Sulfameter is a long-acting sulfonamide antibiotic with antibacterial properties. It is primarily used in the research of urinary tract infections and leprosy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfameter-d4 involves the incorporation of deuterium into the Sulfameter molecule. This process typically includes the following steps:
Deuteration of Starting Materials: The starting materials are subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Condensation Reaction: The deuterated starting materials undergo a condensation reaction to form the deuterated Sulfameter.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of starting materials are deuterated.
Automated Condensation: Automated systems are used for the condensation reaction to ensure consistency and efficiency.
High-Throughput Purification: Industrial-scale purification methods, such as large-scale chromatography, are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Sulfameter-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Sulfameter-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in drug development and pharmacokinetic studies.
Biology: Used in studies involving bacterial resistance and enzyme inhibition.
Medicine: Research on urinary tract infections and leprosy.
Industry: Employed in the development of new antibacterial agents and in quality control processes
Mechanism of Action
Sulfameter-d4 exerts its effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect of the compound .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another long-acting sulfonamide antibiotic.
Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.
Sulfisoxazole: A short-acting sulfonamide antibiotic
Uniqueness
Sulfameter-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in drug development and research .
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTONYMQFTZPKC-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=C(C=N2)OC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.